molecular formula C9H9ClO B1668727 Chlorindanol CAS No. 145-94-8

Chlorindanol

Cat. No.: B1668727
CAS No.: 145-94-8
M. Wt: 168.62 g/mol
InChI Key: ATAJVFBUUIBIEO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chlorindanol exhibits antimicrobial activity, being rapidly lethal to vegetative bacteria, Trichophyton sp., C. albicans, E. histolytica cysts and trophozoites, T. vaginalis, and spermatozoa in vitro

Cellular Effects

This compound’s primary cellular effect is its antimicrobial activity. It is rapidly lethal to various microorganisms, indicating that it likely disrupts essential cellular processes in these organisms

Molecular Mechanism

It is known to be lethal to a variety of microorganisms, suggesting it may interfere with vital biological processes at the molecular level

Properties

IUPAC Name

7-chloro-2,3-dihydro-1H-inden-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAJVFBUUIBIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041774
Record name Chlorindanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

NEEDLES FROM PETROLEUM ETHER

CAS No.

145-94-8
Record name 7-Chloro-2,3-dihydro-1H-inden-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145-94-8
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Record name Chlorindanol [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORINDANOL
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Record name Chlorindanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-4-INDANOL
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Record name CHLORINDANOL
Source FDA Global Substance Registration System (GSRS)
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Record name CHLORINDANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

91-93 °C
Record name CHLORINDANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2157
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known antimicrobial effects of Chlorindanol?

A1: this compound demonstrates rapid lethal activity against a range of microorganisms in vitro. Studies have shown its efficacy against vegetative bacteria, Trichophyton species, Candida albicans, Entamoeba histolytica (both cysts and trophozoites), Trichomonas vaginalis, and spermatozoa. This activity is observed at concentrations ranging from 1:1,000 to 1:3,000. []

Q2: Beyond its antimicrobial properties, what other applications has this compound been explored for?

A2: While primarily known for its antiseptic properties, this compound has been investigated as a component in contraceptive creams. [] Additionally, due to its chemical structure containing a hydroxyl group, this compound can be incorporated into prodrugs, specifically carbonate prodrugs. This allows for modified release and potential improvements in the delivery of various parent drugs. []

Q3: What is the chemical structure of this compound?

A3: Unfortunately, the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for this compound. To obtain this information, it would be necessary to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the primary literature referenced in the abstracts.

Q4: Have any studies explored the mechanism of action of this compound against fungi?

A5: While the provided abstracts mention this compound's antifungal activity, they do not delve into the specific mechanism of action. [, ] Further research would be required to understand how this compound interacts with fungal cells to exert its effects.

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